molecular formula C8H10O4 B2807425 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid CAS No. 2551117-57-6

2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid

Cat. No. B2807425
CAS RN: 2551117-57-6
M. Wt: 170.164
InChI Key: DEMFVUCEMWIENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid is a chemical compound with the CAS Number: 2551117-57-6 . It has a molecular weight of 170.17 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The InChI code for 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid is 1S/C8H10O4/c9-7(10)6-1-2-8(12-3-6)4-11-5-8/h1H,2-5H2,(H,9,10) . This code provides a specific textual identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

The physical form of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

1. Chemical Synthesis and Reduction Processes

2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid and its derivatives have been studied for their reactivity and potential use in various chemical synthesis processes. For instance, ethyl 7-aryl-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylates, closely related to 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid, have been selectively reduced with sodium tetrahydridoborate, highlighting their potential in the synthesis of complex organic compounds (Stepakov et al., 2009).

2. Applications in Oligonucleotide Synthesis

Compounds structurally related to 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid, such as l,6-Dioxaspiro[4,4]nonane-2,7-dione, have been used in the synthesis of oligonucleotides. These compounds react readily with alcohols and have applications in solid-phase synthesis, showing potential in the field of biochemistry and molecular biology (Leisvuori et al., 2008).

3. Development of Novel Organic Compounds

Further research into 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid derivatives has led to the development of new organic compounds with potential applications in various fields of chemistry. For example, the study of enolate ions and their use as 1,3-dianion equivalents has led to the synthesis of 5,9-dioxo-6-oxaspiro[3.5]non-7-enes, showcasing the versatility of these compounds in organic synthesis (Saalfrank & Hanek, 1988).

Safety and Hazards

The safety information for 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid includes several hazard statements: H315, H319, H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

2,5-dioxaspiro[3.5]non-7-ene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-7(10)6-1-2-8(12-3-6)4-11-5-8/h1H,2-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMFVUCEMWIENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(COC12COC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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